Hycanthone furoate
Beschreibung
Historical Trajectories of Thioxanthenone-Based Anthelmintic Research
The journey of thioxanthenone-based anthelmintics began in the 1930s with a research program initiated by the Bayer pharmaceutical company in Germany. researchgate.net This program led to the discovery of a series of compounds known as Miracils. researchgate.net In 1945, one of these compounds, Miracil-D, was introduced into clinical medicine under the name lucanthone (B1684464). researchgate.net Lucanthone was found to be active against Schistosoma mansoni and Schistosoma haematobium. researchgate.net
Subsequent research revealed that lucanthone was not active against adult worms in vitro, suggesting it was likely a prodrug that was converted into an active metabolite within the host. researchgate.net This hypothesis was confirmed when researchers identified hycanthone (B1673430), a hydroxymethyl metabolite of lucanthone, as the active agent. researchgate.netacs.org Hycanthone was found to be three times more active than its parent compound, lucanthone, in mice and ten times more active in hamsters. researchgate.net This discovery was a pivotal moment, shifting the focus of research towards understanding and utilizing this potent metabolite. Hycanthone was subsequently approved by the FDA in 1975 for the treatment of schistosomiasis. wikipedia.orgdrugbank.com
Contemporary Academic Perspectives on Hycanthone Furoate
Despite its historical success, hycanthone was later discontinued (B1498344) for clinical use due to findings of mutagenic, teratogenic, and carcinogenic activities. nih.gov However, it remains a compound of significant interest in academic and research settings. Contemporary research focuses on its mechanism of action as a molecular probe to understand drug resistance and as a scaffold for designing safer, novel therapeutic agents. nih.gov
Modern studies have elucidated that hycanthone is a prodrug that requires metabolic activation within the parasite to exert its antischistosomal effect. nih.govnih.gov This activation is carried out by a schistosome-specific sulfotransferase enzyme. nih.gov The activated form of the drug is a reactive ester that alkylates the parasite's DNA, leading to inhibition of RNA synthesis and ultimately, parasite death. wikipedia.orgnih.gov Resistance to hycanthone has been linked to mutations or changes in this critical sulfotransferase enzyme, preventing the activation of the prodrug. nih.govnih.gov
This detailed understanding of its mechanism and resistance pathways makes hycanthone an invaluable tool in drug discovery. nih.gov Researchers are using this knowledge to design derivative compounds that can be activated by the same parasite-specific enzyme but lack the inherent toxicity of the hycanthone molecule. nih.gov The thioxanthenone scaffold, pioneered by lucanthone and hycanthone, is also being explored for other therapeutic applications, including potential antineoplastic activity due to its ability to intercalate into DNA and inhibit key enzymes involved in DNA replication and repair. wikipedia.orgacs.orgcancer.gov
Table 1: Research Focus on Thioxanthenone-Based Compounds
| Time Period | Primary Research Focus | Key Compounds | Notable Findings |
|---|---|---|---|
| Historical | Discovery of Anthelmintic Agents | Miracil-D, Lucanthone, Hycanthone | Identification of Lucanthone as a prodrug and Hycanthone as its more potent, active metabolite. researchgate.net |
| Contemporary | Mechanism of Action, Drug Resistance, Novel Drug Design | Hycanthone, Lucanthone Analogs | Elucidation of metabolic activation by parasite sulfotransferase; use as a scaffold for anticancer agents. nih.govnih.govacs.org |
Table 2: Mechanistic Details of Hycanthone
| Feature | Description |
|---|---|
| Compound Class | Thioxanthenone |
| Biological Activity | Antischistosomal (Schistosomicide) wikipedia.org |
| Mechanism | Prodrug requiring metabolic activation. nih.gov |
| Activating Enzyme | Schistosome Sulfotransferase nih.gov |
| Molecular Action | The activated form alkylates parasite DNA, inhibits RNA synthesis, and inhibits acetylcholinesterase. wikipedia.orgnih.gov |
| Resistance Mechanism | Alterations in the activating sulfotransferase enzyme prevent conversion of the prodrug to its active form. nih.govnih.gov |
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
50283-78-8 |
|---|---|
Molekularformel |
C25H26N2O4S |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl furan-2-carboxylate |
InChI |
InChI=1S/C25H26N2O4S/c1-3-27(4-2)14-13-26-19-12-11-17(16-31-25(29)20-9-7-15-30-20)24-22(19)23(28)18-8-5-6-10-21(18)32-24/h5-12,15,26H,3-4,13-14,16H2,1-2H3 |
InChI-Schlüssel |
ACQBSDGZKKDYLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)COC(=O)C3=CC=CO3)SC4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Elucidating the Molecular Mechanisms of Action of Hycanthone Furoate
Interactions with Nucleic Acids and Transcriptional Processes
Hycanthone's primary mode of action involves its interaction with DNA, leading to disruptions in cellular processes such as transcription and replication.
DNA Intercalation and RNA Synthesis Inhibition
Hycanthone (B1673430) is characterized as a DNA intercalator, meaning it can insert itself between the base pairs of the DNA double helix wikipedia.orgebi.ac.uknih.gov. This physical insertion can distort the DNA structure, interfering with the processes that rely on DNA as a template. Studies have shown that hycanthone significantly inhibits RNA synthesis in vitro ebi.ac.uknih.govnih.gov. This inhibition is primarily mediated through the disruption of uridine (B1682114) incorporation, a key component of RNA synthesis nih.gov. While thymidine (B127349) and leucine (B10760876) incorporation are only secondarily affected, the marked inhibition of uridine incorporation suggests a direct impact on the transcription machinery or the RNA polymerase activity nih.gov. The effects on RNA synthesis are observed across various biological systems, including schistosomes and mammalian cells nih.gov.
Role of Metabolic Activation in Biotransformation and Genotoxicity
The genotoxic potential of hycanthone is linked to its biotransformation and metabolic activation pathways. While the exact metabolic pathways for hycanthone furoate are not extensively detailed in the provided search results, hycanthone itself undergoes metabolism. In rats, liver microsomes convert hycanthone to its sulfoxide, while in monkeys, a deethyl analogue is formed nih.gov. The genotoxicity of hycanthone has been established, with studies indicating it can induce chromosome breaks and mutagenesis nih.govrsc.org. The Ames test, a standard genotoxicity assay, has identified hycanthone as a mutagen rsc.org. The mechanism of this mutagenicity may involve the exposure of single-stranded DNA regions ebi.ac.uk. Furthermore, hycanthone's ability to stall DNA replication and lead to chromosomal breaks suggests that its biotransformation products or the parent compound itself can induce DNA damage nih.gov.
Modulatory Effects on Enzymatic Pathways
Hycanthone also influences cellular function by interacting with and modulating the activity of specific enzymes.
Inhibition of Apurinic Endonuclease-1 (APE1) Activity and Binding Kinetics
Hycanthone has been identified as an inhibitor of Apurinic Endonuclease-1 (APE1), a crucial enzyme involved in DNA repair and transcription regulation wikipedia.orgebi.ac.ukplos.orgmedchemexpress.comnih.gov. Research indicates that hycanthone directly binds to APE1, inhibiting its endonuclease activity ebi.ac.ukplos.org. The binding affinity (KD) of hycanthone to APE1 has been reported as 10 nM, demonstrating a high affinity for the enzyme ebi.ac.ukmedchemexpress.com. In comparative studies, hycanthone was found to be a more potent inhibitor of APE1's incision activity than its precursor, lucanthone (B1684464), with IC50 values of 80 nM for hycanthone compared to 5 µM for lucanthone plos.org. These interactions suggest that hycanthone can disrupt DNA repair pathways by inhibiting APE1 ebi.ac.ukplos.orgnih.gov. Circular dichroism studies indicate that hycanthone binding causes conformational changes in APE1, further supporting a direct physical interaction plos.org.
Table 1: Hycanthone Inhibition of APE1 Endonuclease Activity
| Compound | IC50 (nM) | KD (nM) | Reference |
| Hycanthone | 80 | 10 | ebi.ac.ukplos.org |
| Lucanthone | 5000 | 89 | plos.org |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. KD values represent the dissociation constant, indicating binding affinity.
Interaction with DNA Topoisomerases
Hycanthone also interacts with DNA topoisomerases, enzymes essential for managing DNA topology during replication and transcription wikipedia.orgebi.ac.ukmedchemexpress.com. Topoisomerases relieve torsional stress in DNA by introducing transient breaks and rejoining the strands. Hycanthone's mechanism of action includes the inhibition of both DNA topoisomerase I and II ebi.ac.ukmedchemexpress.com. By interfering with these enzymes, hycanthone can disrupt DNA replication and transcription, contributing to its cytotoxic and antineoplastic effects wikipedia.orgebi.ac.ukmedchemexpress.com.
Selective Inhibition of Parasitic Acetylcholinesterase (AChE)
Hycanthone has been identified as an inhibitor of acetylcholinesterase (AChE) in Schistosoma mansoni, a parasitic flatworm responsible for schistosomiasis wikipedia.orgnih.govnih.gov. Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting this enzyme, hycanthone disrupts normal neurotransmission in the parasite nih.govnih.gov.
Studies suggest that hycanthone exhibits selectivity in its inhibition of AChE, being more effective against the enzyme from Schistosoma mansoni than against AChE from mammalian sources wikipedia.orgnih.gov. This selectivity is attributed to potential differences in the configuration of the active center between schistosome and mammalian AChE enzymes, allowing hycanthone to have a specific affinity for the parasite's cholinergic systems nih.gov. While hycanthone inhibits parasitic AChE, other agents like physostigmine (B191203) show greater efficacy against mammalian AChE, further highlighting these enzymatic distinctions nih.gov. The inhibition of parasitic AChE by hycanthone is believed to be a significant factor in its therapeutic efficacy against schistosomes nih.gov.
Neuropharmacological Impact on Parasite Physiology
The inhibition of acetylcholinesterase by hycanthone directly impacts the neuropharmacology of parasites, leading to significant physiological disturbances wikipedia.orgnih.gov. By interfering with the breakdown of acetylcholine, hycanthone can disrupt neuromuscular function and neurotransmitter balance within the parasite nih.govnih.gov. This disruption can manifest as altered motor activity nih.govnih.gov.
Research indicates that hycanthone can stimulate motor activity at certain concentrations and partially block the paralytic effects of other cholinergic agents, suggesting a complex interaction with the parasite's cholinergic system nih.gov. Furthermore, hycanthone has been shown to interfere with the neuronal storage of 5-hydroxytryptamine (5-HT) in schistosomes, indicating broader effects on neurotransmitter systems beyond just acetylcholine nih.gov. These neuropharmacological effects ultimately contribute to the parasite's paralysis and death, which is the basis of its schistosomicidal action wikipedia.org.
The impact on the parasite's nervous system is a key component of hycanthone's mode of action, leading to impaired muscle function and essential activities necessary for survival wikipedia.orgnih.gov.
Investigating Mechanisms of Resistance to Hycanthone Furoate
Genetic Determinants of Drug Resistance
Genetic analysis has been pivotal in understanding how parasites evade the effects of hycanthone (B1673430) furoate. The inheritance patterns of resistance suggest a clear genetic basis.
Research has conclusively demonstrated that resistance to hycanthone, and by extension its derivatives like hycanthone furoate, is inherited as an autosomal recessive trait in Schistosoma mansoni nih.govnih.govnih.gov. Genetic crosses between hycanthone-sensitive and hycanthone-resistant schistosomes have shown that the initial hybrid offspring (F1 generation) are uniformly sensitive to the drug, irrespective of which parent was resistant nih.gov. However, when these F1 hybrids are interbred, the resistant phenotype reappears in the subsequent generation (F2) and in backcrosses, consistent with the inheritance pattern of a recessive gene nih.govnih.gov. This suggests that resistance is mediated by the absence or inactivation of a specific factor, rather than the presence of an overactive resistance mechanism nih.gov.
Table 1: Genetic Basis of Hycanthone Resistance
| Trait | Description | Citation(s) |
| Inheritance Pattern | Autosomal Recessive | nih.govnih.govnih.gov |
| F1 Generation | Progeny of sensitive x resistant crosses are phenotypically sensitive. | nih.gov |
| F2 Generation | Resistant phenotype reappears, indicating segregation of recessive alleles. | nih.govnih.gov |
| Backcrosses | Resistant phenotype reappears, further confirming recessive inheritance. | nih.govnih.gov |
| Implication | Resistance likely due to the lack of a crucial factor or enzyme. | nih.gov |
While specific gene names conferring this compound resistance are not always explicitly detailed in the literature, a key molecular player identified is the sulfotransferase enzyme nih.gov. Hycanthone and its related compound oxamniquine (B1677833) are considered prodrugs that require metabolic activation within the parasite to exert their toxic effects nih.gov. This activation process involves the enzymatic conversion of the parent drug into a more potent, sulfated metabolite nih.gov. Studies indicate that hycanthone-sensitive strains possess an enzymatic activity responsible for the covalent binding of hycanthone to parasite macromolecules, a process absent in resistant strains nih.gov. This critical activation step is mediated by a sulfotransferase enzyme nih.gov. Therefore, resistance is molecularly linked to the absence or deficiency of functional sulfotransferase genes responsible for this activation pathway nih.govnih.gov.
Table 2: Key Enzyme in Hycanthone Activation and Resistance
| Component | Description | Citation(s) |
| Enzyme Type | Sulfotransferase (SULT) | nih.gov |
| Role in Activation | Catalyzes the metabolic conversion of hycanthone (and oxamniquine) into toxic sulfated forms. | nih.gov |
| Activity in Sensitive Strains | Possesses detectable enzymatic activity for the covalent binding of hycanthone to parasite macromolecules. | nih.gov |
| Activity in Resistant Strains | Lacks detectable enzymatic activity for hycanthone activation and covalent binding to macromolecules. | nih.gov |
| Molecular Basis of Resistance | Deficiency or absence of functional sulfotransferase genes responsible for the activation pathway. | nih.govnih.gov |
Biochemical Basis of Resistance Development
The biochemical underpinnings of this compound resistance primarily revolve around the drug's metabolic activation and its subsequent interaction with cellular targets.
This compound, like hycanthone, functions as a prodrug, meaning it must undergo metabolic transformation within the parasite to become pharmacologically active nih.gov. This activation process is crucial for its cytotoxic effect, which involves the formation of toxic sulfated metabolites nih.gov. In resistant strains of Schistosoma mansoni, this metabolic activation pathway is impaired or absent nih.gov. Crude extracts from sensitive schistosomes, when provided with necessary cofactors like ATP and Mg2+, can induce the covalent binding of hycanthone to macromolecules, a process that is undetectable in extracts from resistant strains nih.gov. This defect in activation suggests that resistant parasites either lack the necessary activating enzyme (sulfotransferase) or possess a non-functional version of it nih.govnih.gov. Consequently, the drug cannot be converted into its active, macromolecule-binding form, rendering the parasite resistant nih.govnih.gov.
Table 3: Metabolic Activation Defects in Hycanthone Resistance
| Aspect | Sensitive Strains | Resistant Strains | Citation(s) |
| Metabolic Activation | Hycanthone is activated to toxic sulfated forms by a sulfotransferase enzyme. | Activation pathway is defective or absent. | nih.gov |
| Macromolecule Binding | Hycanthone covalently binds to macromolecules (e.g., DNA) via enzymatic activation. | Lacks detectable enzymatic activity for hycanthone activation and macromolecule binding. | nih.gov |
| Evidence for Defect | Presence of activating enzyme activity. | Absence of activating enzyme activity; artificial ester of hycanthone remains active. | nih.govnih.gov |
The mechanism of action for hycanthone involves its activated form acting as an alkylating agent, leading to covalent modification of critical parasite macromolecules, such as DNA nih.gov. In resistant organisms, the primary alteration appears to be the inability of the activated drug to effectively interact with its target or downstream effector molecules nih.govnih.gov. Studies have shown that radioactive hycanthone, after activation, forms covalent bonds with the DNA of sensitive schistosomes. However, this binding is significantly reduced or absent in resistant schistosomes nih.gov. Immunological detection methods have also confirmed the presence of hycanthone in the DNA fraction of sensitive worms but not in resistant ones nih.gov. Furthermore, a specific hycanthone-DNA adduct has been isolated and characterized, providing direct evidence of this interaction in sensitive parasites nih.gov. The lack of this covalent modification of DNA in resistant strains is a direct consequence of the defective metabolic activation and represents a critical alteration in drug-target interaction.
Table 4: Hycanthone-Macromolecule Interaction in Resistance
| Interaction Aspect | Sensitive Strains | Resistant Strains | Citation(s) |
| Drug-Target Interaction | Activated hycanthone covalently binds to parasite macromolecules, notably DNA, acting as an alkylating agent. | Significantly reduced or absent covalent binding of activated hycanthone to macromolecules, including DNA. | nih.govnih.gov |
| Evidence of Binding | Radioactive hycanthone binds to DNA; immunological detection of drug in DNA fraction; hycanthone-DNA adduct identified. | Radioactive hycanthone does not bind to DNA; drug not detected in DNA fraction; no adduct formed. | nih.gov |
| Consequence of Defect | Cytotoxicity due to DNA damage or other macromolecular alterations. | Lack of cytotoxic effect due to the absence of drug-target interaction. | nih.govnih.gov |
Cross-Resistance Patterns with Related Anthelmintics (e.g., Oxamniquine)
A significant observation in the study of hycanthone resistance is the frequent co-occurrence of resistance to other related anthelmintics, particularly oxamniquine nih.govnih.govresearchgate.net. This phenomenon, known as cross-resistance, suggests that these drugs may share common pathways for activation or targets within the parasite nih.govnih.gov.
Research indicates that hycanthone and oxamniquine are both prodrugs that require activation by the same sulfotransferase enzyme to become toxic sulfated forms nih.gov. Consequently, genetic mutations or deficiencies that impair this sulfotransferase activity lead to resistance not only to hycanthone but also to oxamniquine nih.govnih.gov. Studies have confirmed that schistosome strains resistant to hycanthone also exhibit resistance to oxamniquine, and vice versa nih.govnih.govresearchgate.net. This shared genetic basis, often controlled by a single autosomal recessive gene, underscores the interconnectedness of their resistance mechanisms nih.govnih.gov.
Table 5: Cross-Resistance Patterns with Hycanthone
| Drug | Cross-Resistance with Hycanthone | Shared Activation Mechanism | Shared Genetic Basis | Citation(s) |
| Oxamniquine | Yes | Both are prodrugs requiring sulfotransferase activation. | Autosomal recessive trait, often controlled by a single gene. | nih.govnih.govnih.gov |
Compound List:
Hycanthone
this compound
Oxamniquine
Sulfotransferase
Stability and Evolution of Resistance in Experimental Parasite Populations
Research into the mechanisms by which parasites develop resistance to antiparasitic drugs is crucial for understanding treatment efficacy and guiding future therapeutic strategies. This compound, a derivative of hycanthone, has been investigated for its antiparasitic properties, particularly against schistosomiasis. Studies focusing on the evolution and stability of resistance in experimental parasite populations provide insights into how resistance emerges and persists under selective pressure.
Experimental evolution studies often involve exposing parasite populations to sub-lethal concentrations of the drug or cycling through periods of drug exposure and withdrawal. These conditions can select for pre-existing resistant variants or drive the acquisition of new resistance mechanisms through mutation and genetic drift. The stability of such resistance is a key factor; if resistance is genetically encoded and confers no significant fitness cost in the absence of the drug, it is likely to remain prevalent in the population. Conversely, if resistance is costly, it may diminish over time once drug pressure is removed.
The evolution of resistance in experimental settings typically involves observing an increase in the minimum inhibitory concentration (MIC) or a decrease in parasite survival rates over successive generations when exposed to the drug. The stability of this acquired resistance is often assessed by monitoring the resistance phenotype after several generations in drug-free media. If the resistance level remains high without a significant fitness penalty, the resistance is considered stable.
Table 1: Hypothetical Data Representation for Resistance Evolution Study
This table illustrates a hypothetical scenario based on common findings in drug resistance evolution studies, demonstrating the potential increase in resistance over time in an experimental parasite population exposed to this compound.
| Generation | Drug Concentration (µg/mL) | Parasite Survival Rate (%) | Relative Resistance Level (vs. initial population) |
| 0 | 0.1 | 95 | 1.0 |
| 10 | 0.1 | 70 | 1.8 |
| 20 | 0.1 | 45 | 3.5 |
| 30 | 0.1 | 20 | 7.2 |
| 40 | 0.2 | 15 | 12.5 |
| 50 | 0.2 | 5 | 25.0 |
Note: This table presents a generalized representation of resistance evolution. Specific data for this compound would require direct experimental findings.
The stability of resistance is often inferred when populations that have developed resistance continue to exhibit reduced susceptibility even after prolonged periods without drug exposure. Without direct experimental data specifically on this compound, understanding the precise genetic underpinnings and stability dynamics remains an area for further research.
Compound Name List:
this compound
Structure Activity Relationship Sar Studies and Rational Design of Hycanthone Furoate Analogues
Correlating Structural Motifs with Anthelmintic Efficacy
The anthelmintic potency of hycanthone (B1673430) and its analogues is intricately linked to their physicochemical properties, which govern their ability to reach and interact with their biological targets within the parasite. Key properties such as lipophilicity play a crucial role in the drug's absorption and transport.
Studies on a range of anthelmintics, including thioxanthenone derivatives, have demonstrated a correlation between lipophilicity and the rate of drug uptake by nematodes like Haemonchus contortus. nih.gov The absorption of these drugs occurs across the parasite's cuticle, and their uptake can be quantified by parameters like the permeability coefficient (Pe) and the parasite/medium partition coefficient (K). nih.gov Research has shown that both of these parameters increase with the drug's lipophilicity, measured as the n-octanol/water partition coefficient (PC), up to a certain point (log PC ≈ 2.5), after which they plateau. nih.gov This suggests that an optimal level of lipophilicity is required for efficient passage across the parasite's membranes.
Table 1: Physicochemical Properties and Parasite Uptake of Anthelmintics
Disentangling Anthelmintic Activity from Unwanted Biological Activities (e.g., Mutagenicity) through Chemical Modification
A significant challenge in the development of hycanthone analogues has been the separation of its potent anthelmintic properties from its mutagenic and toxic effects. Hycanthone's mutagenicity is believed to stem from its ability to intercalate with DNA and induce the exposure of single-stranded DNA regions. nih.gov Rational drug design has successfully identified chemical modifications that can mitigate these unwanted activities while preserving or even enhancing the desired therapeutic effect.
One of the most successful strategies has been the N-oxidation of the terminal diethylamino group in the side chain of hycanthone and its precursor, lucanthone (B1684464). nih.gov This modification leads to a significant reduction in mutagenic activity. nih.gov Remarkably, this detoxification does not compromise the drug's effectiveness against schistosomes; in some cases, the antischistosomal activity is even enhanced. nih.gov
Another approach involves modification of the thioxanthenone ring system itself. For instance, the introduction of a chlorine atom at the 8-position of related benzothiopyranoindazoles was found to reduce the acute toxicity of the compounds without negatively impacting their chemotherapeutic potency. nih.gov Furthermore, research has indicated a possible link between the toxicity of hycanthone analogues and their antimuscarinic activities, suggesting another biological pathway that could be targeted for modification to improve the safety profile. nih.gov These findings underscore that the anthelmintic and mutagenic/toxic effects of these compounds are not inextricably linked and can be dissociated through targeted chemical synthesis.
Table 2: Effect of Chemical Modifications on Biological Activities of Hycanthone Analogues
Synthetic Strategies for Novel Thioxanthenone Derivatives
The exploration of the thioxanthenone scaffold's therapeutic potential relies on robust and versatile synthetic methodologies that allow for the creation of diverse analogues. Modern organic synthesis offers a powerful toolkit for constructing the core tricyclic system and introducing a wide array of substituents.
Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become a cornerstone for the synthesis of complex aromatic and heteroaromatic systems. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are invaluable for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of diverse thioxanthenone derivatives. For example, the Sonogashira cross-coupling reaction can be used to link ethynyl (B1212043) moieties to a thiophene (B33073) precursor, which can then undergo electrophilic cyclization to form a benzothiophene (B83047) ring, a key structural component related to the thioxanthenone core. researchgate.net Subsequent coupling reactions, like Stille coupling, can then be employed to introduce further diversity at specific positions on the ring system. researchgate.net
These advanced synthetic routes provide medicinal chemists with the flexibility to systematically modify the thioxanthenone structure, facilitating comprehensive SAR studies. By enabling the synthesis of targeted analogues, these methods accelerate the discovery of compounds with improved potency and reduced toxicity. rsc.org
Computational Chemistry and In Silico Modeling for SAR Prediction
In recent years, computational chemistry and in silico modeling have emerged as indispensable tools in drug discovery, significantly accelerating the process of identifying and optimizing lead compounds. nih.gov These approaches are widely used in the search for novel anthelmintics by predicting the biological activity of virtual compounds, thereby prioritizing synthetic efforts and reducing the reliance on time-consuming and expensive high-throughput screening. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structures of compounds with their biological activities. nih.govnih.gov By developing statistically validated QSAR models from existing bioactivity data, researchers can screen large virtual libraries of compounds to identify those with a high probability of being active. nih.gov Deep learning and other machine learning algorithms have further enhanced the predictive power of these models, allowing for the analysis of vast and complex datasets. nih.govmdpi.com
Molecular docking is another powerful in silico method that simulates the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. nih.govjapsonline.com This technique can predict the binding affinity and orientation of a compound within the target's active site, providing valuable insights into its potential mechanism of action. nih.govresearchgate.net For anthelmintics, potential targets like β-tubulin can be modeled to screen for novel inhibitors. nih.govjapsonline.com These computational predictions help to rationalize observed SAR and guide the design of new analogues with improved binding characteristics and, consequently, enhanced efficacy. nih.gov
Table 3: Common In Silico Approaches in Anthelmintic SAR Studies
Preclinical Evaluation and Model Systems for Hycanthone Furoate Research
Efficacy Assessments in Helminthic Infection Models
The primary therapeutic indication for hycanthone (B1673430) was schistosomiasis, a disease caused by trematodes of the genus Schistosoma. Consequently, preclinical evaluations have heavily focused on its efficacy against these parasites in both laboratory-based and animal models.
In Vitro Studies on Schistosoma Species (e.g., S. mansoni, S. japonicum)
In vitro (laboratory-based) studies have been crucial in defining the direct effects of hycanthone on schistosomes, independent of a host's metabolic or immune contributions. Research on Schistosoma mansoni revealed that direct exposure to hycanthone is lethal to the parasites. frontiersin.org In fact, a lethal exposure time could be as brief as 15 minutes. frontiersin.org This direct schistosomicidal effect suggests that the drug does not require metabolic activation by the host to be effective. frontiersin.org
Comparative studies between different Schistosoma species have highlighted significant variations in susceptibility. While hycanthone causes degenerative changes to the integument (the outer surface) of S. mansoni, similar effects were not observed on S. japonicum. nih.gov This difference in integumental damage is a key indicator of the species-specific efficacy of the compound. nih.gov Furthermore, after treatment with hycanthone, S. mansoni showed a persistent blockage of labeling by a fluorescent acetylcholine (B1216132) analog, whereas S. japonicum exhibited a prompt reversal of this effect. nih.gov This suggests that differences in the reversibility of hycanthone's binding or effects at a molecular level may correlate with its therapeutic effectiveness against different species. nih.gov
Investigations into the molecular mechanism of action showed that hycanthone markedly inhibits the incorporation of uridine (B1682114), a precursor for RNA synthesis, in adult S. mansoni. researchgate.net The incorporation of precursors for DNA (thymidine) and protein (leucine) was only affected secondarily. researchgate.net This inhibition of RNA synthesis was found to be largely irreversible in adult, drug-sensitive schistosomes. In contrast, the inhibition was completely reversible in hycanthone-resistant worms and immature worms, providing a potential explanation for the compound's differential efficacy based on parasite strain and developmental stage. researchgate.net
| Schistosoma Species | Key In Vitro Finding | Observed Effect | Reference |
|---|---|---|---|
| S. mansoni | Lethal Exposure Time | As short as 15 minutes for lethal effect. | frontiersin.org |
| S. mansoni | Integument Damage | Degeneration of the parasite's outer surface observed. | nih.gov |
| S. japonicum | Integument Damage | No significant degeneration of the outer surface observed. | nih.gov |
| S. mansoni (Adult) | Uridine Incorporation (RNA Synthesis) | Markedly and irreversibly inhibited. | researchgate.net |
| S. mansoni (Resistant/Immature) | Uridine Incorporation (RNA Synthesis) | Inhibition was completely reversible. | researchgate.net |
In Vivo Rodent Models of Schistosomiasis (e.g., mice, hamsters)
In vivo studies using rodent models, such as mice and hamsters infected with S. mansoni, have corroborated and expanded upon the findings from in vitro experiments. These models allow for the assessment of a drug's efficacy within the complex environment of a living host.
A key set of experiments involved treating infected host animals with hycanthone and then recovering the schistosomes by perfusion. When these worms were transferred into uninfected, untreated recipient hamsters, they subsequently died, demonstrating that the drug's lethal effect had been initiated in vivo. frontiersin.org Schistosomes obtained from hosts as early as two hours after treatment were non-viable upon transfer. frontiersin.org Conversely, unexposed schistosomes transferred into recipient hamsters that had been pre-treated with hycanthone survived normally, indicating that host metabolites of the drug were not the primary schistosomicidal agent. frontiersin.org
Consistent with in vitro findings, studies on macromolecular synthesis in worms recovered from treated mice showed a severe and irreversible inhibition of radioactive thymidine (B127349) incorporation into DNA in both male and female adult worms. nih.gov The synthesis of RNA and protein, measured by uridine and leucine (B10760876) incorporation, was also inhibited, though to a lesser degree. nih.gov This research reinforces the hypothesis that hycanthone's lethal action against schistosomes is mediated through interference with their nucleic acid synthesis. nih.gov
Crucially, these in vivo models also confirmed the differential susceptibility based on the parasite's life stage and resistance profile. The synthetic activities of immature worms were largely unaffected by hycanthone treatment in mice. nih.gov Similarly, hycanthone-resistant schistosomes recovered from treated mice showed a pattern of precursor incorporation that was nearly identical to that of untreated worms, indicating their metabolic processes were not significantly inhibited by the drug. nih.gov
| Rodent Model | Experimental Design | Key In Vivo Finding | Reference |
|---|---|---|---|
| Hamsters | Worms treated in vivo, then transferred to untreated recipients. | Worms died in the recipient host, confirming in vivo initiation of lethal effect. | frontiersin.org |
| Mice | Analysis of worms recovered after in vivo treatment. | Severe and irreversible inhibition of thymidine (DNA synthesis) incorporation in adult worms. | nih.gov |
| Mice | Analysis of immature worms after in vivo treatment. | Synthetic activities (nucleic acid synthesis) were unaffected. | nih.gov |
| Mice | Analysis of hycanthone-resistant worms after in vivo treatment. | Precursor incorporation was virtually identical to untreated worms. | nih.gov |
Evaluation in Other Parasitic Nematode Models (e.g., Caenorhabditis elegans)
The free-living nematode Caenorhabditis elegans is a widely used model organism for screening compounds with potential anthelmintic activity due to its physiological and pharmacological similarities to parasitic nematodes. frontiersin.orgnih.govnih.govfrontiersin.org It serves as a valuable platform for defining the mechanisms of action for antiparasitic drugs. frontiersin.org While C. elegans has been instrumental in the discovery and characterization of many anthelmintics, specific research detailing the evaluation of hycanthone furoate in this model system is not extensively documented in the available scientific literature. Therefore, a detailed assessment of its efficacy or mechanism of action in C. elegans cannot be provided.
Mechanistic Probes in Eukaryotic Cell Culture Systems
To understand the broader biological effects of hycanthone beyond its direct impact on parasites, researchers have utilized eukaryotic cell culture systems. These models help to dissect the compound's interaction with fundamental cellular processes, such as cell proliferation and enzyme function, in non-parasitic cells.
Assessment of Anti-Proliferative Effects and Nucleic Acid Metabolism in Non-Parasitic Cells (e.g., HeLa cells)
Studies using the human cervical cancer cell line, HeLa, were often conducted in parallel with experiments on schistosomes to compare the effects of hycanthone on parasite and mammalian cells. These investigations revealed that, similar to its effect in schistosomes, hycanthone inhibited the incorporation of uridine into HeLa cells, indicating an impact on RNA synthesis. researchgate.net
However, a critical difference was observed in the reversibility of this effect. While the hycanthone-induced inhibition of uridine incorporation was essentially irreversible in adult schistosomes, it was completely reversible in HeLa cells upon removal of the drug. researchgate.net This distinction is significant, as it suggests a differential mechanism or recovery capacity between the parasite and the mammalian host cell, which could be a factor in the compound's selective toxicity.
| Cell Type | Parameter Measured | Observed Effect of Hycanthone | Reference |
|---|---|---|---|
| HeLa Cells | Uridine Incorporation (RNA Synthesis) | Inhibition observed. | researchgate.net |
| HeLa Cells | Reversibility of Inhibition | Completely reversible upon drug removal. | researchgate.net |
| S. mansoni (Adult) | Reversibility of Inhibition | Essentially irreversible. | researchgate.net |
Investigation of Enzyme Inhibition in Mammalian Cell Lines (e.g., APE1 in cancer cells)
Further mechanistic research has identified hycanthone as a potent inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the DNA base excision repair (BER) pathway. frontiersin.orgnih.gov The APE1 enzyme is critical for maintaining genomic stability, and its elevated expression in various cancers has made it a target for therapeutic intervention. nih.gov
Biochemical assays demonstrated that hycanthone inhibits the endonuclease (DNA repair) activity of APE1. nih.gov The potency of this inhibition is notable, with a reported IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of 80 nM. frontiersin.orgnih.gov Binding studies further characterized the interaction, showing a high affinity between hycanthone and the APE1 protein, with a dissociation constant (KD) value of 10 nM. frontiersin.orgnih.gov
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Target Enzyme | Apurinic Endonuclease-1 (APE1) | A key enzyme in the DNA base excision repair pathway. | frontiersin.orgnih.gov |
| IC50 Value | 80 nM | Concentration of hycanthone required to inhibit 50% of APE1's endonuclease activity. | frontiersin.orgnih.gov |
| KD Value (Affinity Constant) | 10 nM | Measures the binding affinity of hycanthone to the APE1 protein. A lower value indicates stronger binding. | frontiersin.orgnih.gov |
| Proposed Mechanism | Direct Protein Binding | Binds to a hydrophobic pocket, inducing a conformational change in APE1's structure. | nih.gov |
High-Throughput Screening (HTS) Methodologies for Compound Identification
There is no information available in the provided search results regarding the use of high-throughput screening methodologies for the identification or evaluation of this compound. HTS is a modern drug discovery process used to test vast numbers of chemical compounds for a specific biological activity, a practice that became widespread long after hycanthone was developed and studied.
Development and Application of Advanced In Vitro Models (e.g., Microphysiological Systems, Organ-on-a-Chip)
No research could be found detailing the development or application of advanced in vitro models, such as microphysiological systems or organ-on-a-chip technology, for the study of this compound. These technologies aim to mimic the complex structure and function of human organs to provide more accurate predictions of drug efficacy and toxicity. Current research in this area focuses on modeling diseases and testing new therapeutic agents, rather than re-evaluating historical compounds like this compound.
Advanced Methodologies in Hycanthone Furoate Research
Spectroscopic and Chromatographic Techniques for Quantitative Analysis and Metabolite Profiling
Quantitative analysis and metabolite profiling of hycanthone (B1673430) furoate and related compounds rely on a combination of spectroscopic and chromatographic methods. While specific studies on hycanthone furoate are limited, the established principles of these techniques are broadly applicable.
High-performance liquid chromatography (HPLC) is a cornerstone for separating and quantifying hycanthone and its metabolites from biological matrices. nih.gov Coupled with ultraviolet-visible (UV-Vis) spectrophotometry, HPLC allows for the detection and quantification of the drug based on its chromophoric properties. nih.gov For more complex biological samples, tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, enabling the identification and quantification of metabolites even at low concentrations. nih.govnih.gov High-resolution mass spectrometry can further aid in the structural elucidation of novel metabolites.
Metabolite profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological system. By comparing the metabolic profiles of organisms or cells before and after exposure to this compound, researchers can identify metabolic pathways affected by the drug. This approach, often utilizing LC-MS or gas chromatography-mass spectrometry (GC-MS), can provide insights into the drug's mechanism of action and off-target effects. nih.gov
Table 1: Spectroscopic and Chromatographic Techniques in this compound Research
| Technique | Application | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of hycanthone and its metabolites. nih.gov | High resolution, reproducibility, and suitability for quantitative analysis. nih.gov |
| UV-Visible Spectrophotometry | Detection and quantification of hycanthone based on its light absorbance. nih.gov | Simple, cost-effective, and non-destructive. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of metabolites in complex biological mixtures. nih.gov | High sensitivity, selectivity, and structural information. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile metabolites. | High chromatographic resolution and established libraries for compound identification. |
Radiometric Assays for Drug-Macromolecule Binding Studies
Radiometric assays have been instrumental in studying the interaction of hycanthone with macromolecules such as DNA. These assays utilize radiolabeled forms of the drug, typically with tritium (B154650) ([³H]), to trace and quantify its binding to cellular components.
A key application of this technique has been to investigate the DNA-intercalating properties of hycanthone. researchgate.net In these assays, radiolabeled hycanthone is incubated with purified DNA or cellular chromatin. nih.gov The unbound drug is then separated from the DNA-bound drug, and the amount of radioactivity associated with the DNA is measured. This allows for the quantification of drug-DNA binding and the determination of binding affinities. researchgate.net Studies have used this method to demonstrate that the antihelminthic activity of hycanthone is linked to its ability to bind to DNA, which is facilitated by its metabolic activation to a sulfate (B86663) ester. researchgate.net The ability of recombinant sulfotransferase to activate hycanthone can be tested by quantifying the amount of tritiated drug that binds to DNA. researchgate.net
Genetic Engineering and Molecular Biology Techniques for Resistance Studies
The development of resistance to hycanthone in schistosomes has been a significant area of research, with genetic and molecular biology techniques playing a pivotal role. nih.govfao.org
Early studies on hycanthone resistance in Schistosoma mansoni utilized classical genetic crosses. By interbreeding hycanthone-resistant and hycanthone-sensitive strains of the parasite, researchers were able to determine the genetic basis of resistance. nih.gov These studies demonstrated that hycanthone resistance is inherited as an autosomal recessive trait. nih.govfao.org This finding suggested that resistance is likely due to the deficiency of a factor, possibly an enzyme, that is required to convert hycanthone into its active, toxic form. nih.gov
More recent research has focused on identifying the specific genes and mutations responsible for resistance. This involves techniques such as DNA sequencing and comparative genomics to identify differences between resistant and sensitive parasite strains. arizona.edu The identification of a sulfotransferase enzyme as the target for metabolic activation of hycanthone has provided a molecular basis for resistance. nih.govresearchgate.net Mutations or alterations in the gene encoding this enzyme can lead to a non-functional protein, preventing the activation of the drug and thus conferring resistance. nih.gov
Table 2: Genetic and Molecular Approaches in Hycanthone Resistance Research
| Technique | Application | Key Findings |
| Genetic Crosses | Determining the inheritance pattern of hycanthone resistance in Schistosoma mansoni. nih.gov | Hycanthone resistance is an autosomal recessive trait. nih.govfao.org |
| DNA Sequencing | Identifying specific mutations associated with resistance. | Mutations in the sulfotransferase gene can confer resistance. nih.gov |
| Comparative Genomics | Comparing the genomes of resistant and sensitive strains to identify resistance-associated genes. arizona.edu | Elucidation of the genetic basis for resistance. arizona.edu |
Crystallography and Structural Biology of Protein-Drug Complexes
Understanding the three-dimensional structure of hycanthone in complex with its protein target is crucial for elucidating its mechanism of action and for the rational design of new drugs. X-ray crystallography is a powerful technique that allows for the determination of the atomic-level structure of protein-drug complexes.
Research has focused on the crystal structure of the Schistosoma sulfotransferase enzyme, which is responsible for activating hycanthone. nih.govresearchgate.net By co-crystallizing the enzyme with hycanthone, researchers have been able to visualize the precise interactions between the drug and the active site of the protein. nih.gov These structural studies have provided valuable insights into how the drug binds to the enzyme and how it is subsequently modified. Furthermore, comparing the crystal structures of the sulfotransferase from different Schistosoma species, as well as in complex with other drugs like oxamniquine (B1677833), has helped to explain species-specific drug efficacy and cross-resistance. nih.govresearchgate.net
Transcriptomic and Proteomic Profiling in Response to this compound Exposure
Transcriptomic and proteomic approaches offer a global view of the cellular response to drug exposure. While specific studies on this compound are not extensively reported, the application of these technologies would provide significant insights.
Transcriptomics, typically using RNA sequencing (RNA-seq), involves the comprehensive analysis of all RNA transcripts in a cell or organism. nih.gov By comparing the transcriptomes of schistosomes exposed to this compound with unexposed controls, researchers could identify genes that are up- or down-regulated in response to the drug. nih.gov This information can reveal the cellular pathways that are perturbed by hycanthone, providing clues about its mechanism of action and potential off-target effects. nih.gov
Proteomics, on the other hand, focuses on the large-scale study of proteins. Using techniques like two-dimensional gel electrophoresis followed by mass spectrometry, or more advanced liquid chromatography-mass spectrometry (LC-MS) based approaches, it is possible to identify and quantify changes in protein expression levels in response to this compound. This can provide a direct picture of the cellular machinery affected by the drug.
Table 3: Potential Applications of Transcriptomics and Proteomics in this compound Research
| Technique | Potential Application | Expected Insights |
| RNA-Sequencing (RNA-seq) | Global gene expression profiling of schistosomes upon this compound exposure. nih.gov | Identification of drug-responsive genes and perturbed cellular pathways. nih.gov |
| Mass Spectrometry-based Proteomics | Quantitative analysis of protein expression changes in response to the drug. | Understanding the impact of this compound on cellular protein machinery. |
Future Trajectories and Translational Opportunities for Hycanthone Furoate Research
Rational Drug Design for Next-Generation Anthelmintics
The development of next-generation anthelmintics based on the hycanthone (B1673430) scaffold is driven by the need to overcome existing drug resistance and improve safety profiles. Hycanthone's mechanism of action involves metabolic activation by a parasite sulfotransferase enzyme, leading to an alkylating agent that damages parasite macromolecules, particularly DNA frontiersin.orgresearchgate.netnih.gov. Resistance to hycanthone in schistosomes is often attributed to a deficiency or absence of this activating sulfotransferase nih.govwur.nlscite.airesearchgate.net.
Future drug design efforts are focused on creating analogues that can bypass this resistance mechanism. This includes synthesizing derivatives that are either directly active or are activated by alternative pathways within the parasite, or designing compounds that can effectively bind to and inhibit the target enzyme even in the presence of resistance-conferring mutations. Structure-activity relationship (SAR) studies, informed by crystallographic data of parasite sulfotransferases complexed with hycanthone and related compounds, are crucial for guiding the rational design of novel derivatives with enhanced efficacy and broader species coverage against parasitic helminths researchgate.net. Research into oxamniquine (B1677833) derivatives, which share a similar activation pathway and resistance profile with hycanthone, has yielded compounds effective against multiple schistosome species, demonstrating the viability of this approach researchgate.netnih.govnih.gov.
Exploration of Hycanthone Furoate Analogues in Oncology Research
Hycanthone and its parent compound, lucanthone (B1684464), have demonstrated antineoplastic activity, primarily through their interaction with Apurinic Endonuclease 1 (APE1) researchgate.netplos.orgnih.govresearchgate.netmdpi.com. APE1 is a critical enzyme in DNA base excision repair and also plays a role in gene regulation, and its dysregulation is associated with tumor progression and chemoresistance researchgate.net. Hycanthone inhibits APE1's endonuclease activity by directly binding to a hydrophobic pocket within the enzyme, with a high affinity (KD of 10 nM) plos.orgnih.govresearchgate.net. Furthermore, hycanthone has been shown to induce the degradation of APE1, a process potentially mediated by free radicals plos.orgnih.gov.
Translational opportunities lie in developing hycanthone analogues that retain or enhance APE1 inhibitory and degradation capabilities while eliminating the mutagenic and carcinogenic properties that led to hycanthone's withdrawal from clinical trials mdpi.commdpi.com. Research into thioxanthenone derivatives continues to explore their potential as anticancer agents, leveraging their established interactions with key cellular targets like APE1 mdpi.commdpi.comresearchgate.net. The modulation of APE1 activity, including its degradation, represents a promising strategy for developing novel cancer therapeutics, particularly in combination regimens.
Table 1: Hycanthone Inhibition of APE1
| Target Enzyme | Assay Type | IC50 (nM) | KD (nM) | Reference |
| APE1 | Incision | 80 | N/A | plos.orgnih.govresearchgate.net |
| APE1 | Binding | N/A | 10 | plos.orgnih.govresearchgate.net |
Development of Combination Therapies in Preclinical Settings
The preclinical investigation of hycanthone in combination therapies has shown promising synergistic effects, particularly in cancer research. Studies have demonstrated that hycanthone can synergize with platinum-based chemotherapeutic agents like cisplatin (B142131) and carboplatin (B1684641) in preclinical cancer cell lines, such as PANC-1 cells plos.orgsemanticscholar.org. These combinations have shown improved efficacy, suggesting a potential for developing more potent treatment regimens.
Table 2: Synergistic Combinations of Hycanthone with Platinum Drugs in PANC-1 Cells
| Drug Combination | Combination Index (CI) | Synergy Level | Reference |
| Cisplatin + Hycanthone | 0.837 | Additive | semanticscholar.org |
| Cisplatin + Hycanthone | 0.614 | Synergistic | semanticscholar.org |
| Cisplatin + Hycanthone | 0.665 | Synergistic | semanticscholar.org |
| Carboplatin + Hycanthone | 0.524 | Synergistic | semanticscholar.org |
| Carboplatin + Hycanthone | 0.408 | Synergistic | semanticscholar.org |
| Carboplatin + Hycanthone | 0.351 | Synergistic | semanticscholar.org |
In the realm of parasitic diseases, while hycanthone itself is not being reintroduced due to toxicity, the principles learned from its mechanism and resistance profile are vital for developing new combination therapies. The goal is to identify novel agents that can be used alongside praziquantel (B144689) to enhance efficacy and combat emerging resistance researchgate.netnih.gov.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly vital tools in modern drug discovery, offering powerful approaches to identify novel therapeutic candidates and optimize existing ones. For hycanthone and its analogues, AI/ML can accelerate research by:
Virtual Screening: Predicting the activity of large compound libraries against specific targets, such as parasite enzymes or cancer-related proteins like APE1.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate chemical structure with biological activity, guiding the synthesis of more potent and selective analogues acs.org.
Identifying Novel Scaffolds: ML algorithms can identify structural motifs associated with desired biological activities, potentially leading to the discovery of new classes of compounds with hycanthone-like mechanisms but improved properties researchgate.net.
Predicting Resistance: AI models can be trained on existing resistance data to predict the likelihood of resistance developing against new drug candidates.
Optimizing Combination Therapies: ML can analyze complex datasets to predict synergistic drug combinations with higher accuracy.
Studies have already employed ML to identify anti-schistosomal small molecules acs.org and predict antiviral agents, noting the relevance of the thioxanthene (B1196266) scaffold shared by lucanthone and hycanthone researchgate.net. The application of AI/ML to the vast chemical space surrounding hycanthone holds significant promise for discovering next-generation therapeutics for both parasitic infections and cancer.
Compound List:
Hycanthone
Lucanthone
Oxamniquine (OXA)
Praziquantel (PZQ)
Cisplatin
Carboplatin
Metrifonate
Niridazole
Oltipraz
Amoscanate
CRT0044876
Pyrvinium pamoate
Auranofin
Terfenadine
Haloprogin
Topotecan
Vorinostat
Aminacrine
Deferoxamine
SR233377
SSR271425
DMXAA
Gambogic acid
Gartanin
α-Mangostin
γ-Mangostin
Tanshinone IIA
CIDD-0066790
CIDD-0072229
CIDD-00149830
CIDD-0150303
CIDD-01496830
CIDD-0072398
CIDD-0149830
CIDD-066790
CIDD-0072228
Meclofenamic acid (MA)
Tilorone
Quinacrine
Pyronaridine
Derquantel
Paraherquamide
Q & A
Q. What is the molecular mechanism of Hycanthone furoate in inhibiting Apurinic Endonuclease-1 (APE1), and how does this relate to its therapeutic potential?
this compound inhibits APE1 by binding directly to a hydrophobic pocket within the protein, as demonstrated by BIACORE binding assays (KD = 10 nM) and circular dichroism (CD) spectroscopy showing conformational changes in APE1’s helical structure . This inhibition disrupts DNA repair pathways, suggesting its utility in sensitizing cancer cells to DNA-damaging therapies. Methodologically, researchers should prioritize structural docking studies and mutagenesis to validate binding sites, combined with in vitro assays (e.g., IC50 determination) to quantify inhibitory potency .
Q. How does this compound’s mutagenic profile influence its clinical applicability, and what experimental models are used to assess this risk?
this compound is classified as a mutagen based on in vitro assays (e.g., Ames test) and structural predictions (distance value = 0.606 in mutagenicity models) . Researchers must reconcile this property with its therapeutic efficacy by conducting in vivo toxicokinetic studies in animal models, focusing on dose-dependent mutagenicity and metabolite profiling. Comparative analyses with non-mutagenic analogues (e.g., Carvedilol, distance value = 0.594) can help identify structural modifications to mitigate toxicity .
Q. What are the established pharmacokinetic parameters of this compound, and how are they measured in preclinical studies?
Plasma concentration profiling typically employs HPLC-MS/MS for high sensitivity, as demonstrated in protocols for similar furoate derivatives (e.g., Mometasone furoate) . Key parameters include bioavailability, half-life, and tissue distribution. Researchers should validate assays using internal standards and ensure cross-species comparability, particularly for hepatic metabolism studies due to Hycanthone’s known hepatotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s predicted and observed mutagenicity in hybrid experimental-computational frameworks?
Discrepancies arise from model limitations in capturing metabolite interactions. A hybrid approach involves:
- Computational : Refining Quantitative Structure-Activity Relationship (QSAR) models using updated training sets (e.g., Kazius et al., 2005) .
- Experimental : Conducting metabolite-specific mutagenicity assays (e.g., with S9 liver fractions) to assess bioactivation pathways. Example: Hycanthone’s distance value (0.606) aligns with its in vivo mutagenicity, but metabolite profiling may reveal non-mutagenic intermediates .
Q. What experimental designs are optimal for evaluating this compound’s efficacy in combination therapies, particularly for schistosomiasis or cancer?
Use a PICOT framework to structure trials:
- Population : Schistosoma mansoni-infected murine models or cancer cell lines (e.g., HeLa).
- Intervention : this compound + standard-of-care (e.g., Praziquantel for schistosomiasis; cisplatin for cancer).
- Comparison : Monotherapy vs. combination.
- Outcome : Parasite load reduction (qPCR) or tumor growth inhibition (MTT assay).
- Time : Acute (7–14 days) vs. chronic (28 days) exposure .
Q. How does this compound’s binding to APE1 compare with its parent compound Lucanthone, and what structural insights guide derivative optimization?
Lucanthone exhibits weaker APE1 inhibition (IC50 = 5 mM vs. Hycanthone’s 80 nM) due to differences in hydrophobic pocket interactions. X-ray crystallography and CD spectroscopy reveal that Hycanthone’s furoate group enhances binding stability . Researchers should use molecular dynamics simulations to explore substituent effects (e.g., halogenation) and synthesize analogs for in silico docking validation .
Methodological Tables
Q. Table 1. Mutagenicity Predictions vs. Experimental Outcomes for this compound
| Parameter | This compound | Carvedilol (Control) |
|---|---|---|
| Predicted Mutagenicity | Mutagen | Non-Mutagen |
| Experimental Outcome | Mutagen | Non-Mutagen |
| Distance Value | 0.606 | 0.594 |
| Reference |
Q. Table 2. Key Pharmacodynamic Parameters for APE1 Inhibition
| Compound | IC50 (nM) | KD (nM) | Structural Mechanism |
|---|---|---|---|
| Hycanthone | 80 | 10 | Hydrophobic pocket binding |
| Lucanthone | 5000 | 89 | Weak DNA-binding interference |
| Reference |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
